![molecular formula C12H16INO2 B581466 tert-Butyl (4-iodo-3-methylphenyl)carbamate CAS No. 1221793-58-3](/img/structure/B581466.png)
tert-Butyl (4-iodo-3-methylphenyl)carbamate
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Overview
Description
“tert-Butyl (4-iodo-3-methylphenyl)carbamate” is an aromatic compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-iodo-3-methylphenyl)carbamate” is 1S/C12H16INO3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (4-iodo-3-methylphenyl)carbamate” include a molecular weight of 333.17 . Further details such as density, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Synthesis Intermediates and Chemical Reactions
Tert-butyl (4-iodo-3-methylphenyl)carbamate is a compound utilized in chemical syntheses, particularly as an intermediate in the production of biologically active compounds. For example, a study outlined a rapid synthetic method for an important intermediate used in the synthesis of omisertinib (AZD9291), a drug for treating non-small cell lung cancer, highlighting the utility of related carbamate compounds in pharmaceutical synthesis (Zhao et al., 2017). This process involves acylation, nucleophilic substitution, and reduction steps, demonstrating the complex chemistry surrounding tert-butyl carbamates.
Deprotection of Carbamates
Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, including tert-butyl esters and ethers. This method offers good selectivity in the presence of other acid-sensitive groups, preserving the stereochemical integrity of substrates in the synthesis of complex molecules like clarithromycin derivatives (Li et al., 2006). The mildness and high yield of these reactions underscore the versatility of tert-butyl carbamates in synthetic chemistry.
Crystal Structures and Bonding
Tert-butyl carbamates also play a role in the study of molecular structures and bonding. For instance, the crystal structures of chloro- and iodo-diacetylene derivatives, which include tert-butyl carbamates, were analyzed to understand hydrogen and halogen bonding involving the carbonyl group. These studies provide insights into the isostructural family of compounds and their interactions, contributing to the broader knowledge of chemical bonding and molecular architecture (Baillargeon et al., 2017).
Antimicrobial Activity
Research on tert-butyl carbazate, a related compound, explored its reaction with ammonium thiocyanate and phenyl isothiocyanate to afford derivatives with potential antimicrobial activity. This work emphasizes the relevance of tert-butyl carbamates and their derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).
Environmental and Analytical Applications
The determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography after derivatization highlights the application of tert-butyl carbamates in environmental analysis. This method facilitates the detection of herbicides in water samples, demonstrating the importance of carbamates in analytical chemistry and environmental monitoring (Crespo-Corral et al., 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-iodo-3-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHVBSTUTDALJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681488 |
Source
|
Record name | tert-Butyl (4-iodo-3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-iodo-3-methylphenyl)carbamate | |
CAS RN |
1221793-58-3 |
Source
|
Record name | tert-Butyl (4-iodo-3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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